N-nonanoyl tyramine

Description

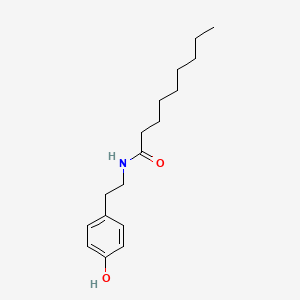

N-Nonanoyl tyramine is a tyramine derivative where a nonanoyl group (a nine-carbon acyl chain) is attached to the nitrogen atom of tyramine. Tyramine itself is a phenethylamine derivative, structurally related to neurotransmitters like dopamine and norepinephrine, and is involved in diverse biological processes, including enzyme regulation and neurotransmission . The acylation of tyramine is typically achieved via carbodiimide-mediated coupling to avoid undesired O-acylation, as direct acylation often produces diacetylated byproducts .

Properties

Molecular Formula |

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]nonanamide |

InChI |

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-17(20)18-14-13-15-9-11-16(19)12-10-15/h9-12,19H,2-8,13-14H2,1H3,(H,18,20) |

InChI Key |

HGAPHXWPANIZBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-nonanoyl tyramine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyphenethylamine with nonanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-nonanoyl tyramine undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N-nonanoyl tyramine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-nonanoyl tyramine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of N-Acyl Tyramine Derivatives

Key Observations:

- Short-chain derivatives like N-acetyl tyramine are more polar .

- Aromatic vs. Aliphatic Groups: Phenolic acyl groups (e.g., caffeyl, feruloyl) confer antioxidant properties due to hydroxyl groups, while aromatic benzoyl derivatives may exhibit different receptor interactions .

- Synthetic Accessibility: N-Acetyl tyramine synthesis is challenging due to diacetylation, whereas longer-chain acylation (e.g., nonanoyl) may require optimized coupling conditions .

Comparison with Neuroactive Tyramine Analogues

Tyramine shares structural similarities with catecholamines and trace amines, enabling comparisons with endogenous neurotransmitters:

Table 2: Neuroactive Analogues of Tyramine

Key Observations:

- Enzyme Interactions : Tyramine and dopamine both induce arylsulfatase synthesis in Aerobacter aerogenes, but dopamine’s catechol group may enhance receptor binding affinity .

- Receptor Specificity: Tyramine’s pressor effects are mediated via TAARs and noradrenaline release, while acylated derivatives may exhibit altered receptor interactions due to steric hindrance .

Stability and Toxicity Considerations

- Nitrosation: Unmodified tyramine reacts with nitrite in gastric environments to form mutagenic C-nitroso compounds . N-Acylated derivatives like this compound may resist nitrosation due to steric shielding of the amine group, reducing toxicity risks .

- Environmental Impact: Tyramine derivatives with long acyl chains (e.g., nonanoyl) may persist longer in biological systems, necessitating studies on biodegradability .

Q & A

Q. What experimental methodologies are optimal for synthesizing N-nonanoyl tyramine derivatives in bacterial systems?

Bacterial tyramine production studies indicate that pH, temperature, and substrate availability critically influence synthesis. For example, maximal tyramine yields occur at pH 5.0 during the stationary phase, with tyrosine as a necessary precursor . A factorial design approach (e.g., varying pH, NaCl, and glucose) can optimize conditions for acylated derivatives like this compound . Monitor growth phases and precursor concentrations using HPLC or UV-vis spectroscopy for real-time analysis .

Q. How can researchers detect and quantify this compound in complex biological matrices?

Fluorescence-based detection methods, such as molecularly imprinted polymers (MIPs) coupled with carbon dots (CDs), offer high sensitivity (LOD: 0.059 mg/L) and specificity for tyramine analogs . Adapt this approach by modifying the imprinting template to target this compound’s nonanoyl moiety. Validate with NMR or mass spectrometry to confirm structural fidelity .

Q. What in vitro assays are suitable for assessing this compound’s bioactivity on neurotransmitter systems?

Use synaptosomal preparations to measure catecholamine release, as demonstrated for tyramine . Preload neuronal tissues with ³H-noradrenaline and quantify efflux via scintillation counting under varying electrical stimulation (e.g., 10 Hz). Calculate EC₅₀ and % Emax values using nonlinear regression (GraphPad Prism) to compare potency with native tyramine .

Advanced Research Questions

Q. How does this compound induce oxidative stress, and what experimental models can elucidate its genotoxic effects?

Tyramine metabolites generated by monoamine oxidases (MAOs) produce H₂O₂, leading to mitochondrial DNA (mtDNA) strand breaks and oxidative stress . For this compound, incubate intact mitochondria with the compound and measure H₂O₂ production via Amplex Red assays. Assess mtDNA damage using single-cell gel electrophoresis (comet assay) and validate with MAO inhibitors (e.g., tranylcypromine) . RNA sequencing can identify oxidative stress markers (e.g., ROS-responsive genes) .

Q. How should researchers address contradictory data on environmental factors influencing tyramine derivative production?

Conflicting results on factors like NaCl inhibition (e.g., C. divergens vs. L. brevis) necessitate strain-specific optimization. Employ multifactorial designs to test interactions between variables (e.g., pH × temperature × NaCl). Use ANOVA and post-hoc tests to identify significant factors. Reconcile discrepancies by comparing bacterial tyrosine decarboxylase (TDC) kinetics or regulatory pathways across species .

Q. What competitive enzymatic interactions might occur between this compound and endogenous amines?

Tyramine competes with serotonin for acyltransferases, altering enzyme kinetics (e.g., increased Km in competitive inhibition) . For this compound, perform Lineweaver-Burk analyses with varying substrate concentrations to determine inhibition mechanisms. Use recombinant enzymes (e.g., hydroxycinnamoyltransferases) to test acyl-acceptor specificity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.